molecular formula C12H34Cl4N4 B608957 Me6TREN 4HCl CAS No. 859322-03-5

Me6TREN 4HCl

Cat. No. B608957
CAS RN: 859322-03-5
M. Wt: 376.23
InChI Key: XWPUVAUNZAITDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Me6TREN 4HCl is a potent and efficacious mobilizing agent of hematopoietic stem and progenitor cells (HSPCs). It acts by activating MMP-9 expression and disrupting the SDF-1α/CXCR4 axis, exhibiting more significant mobilizing effects than G-CSF or AMD3100.

Scientific Research Applications

Polymerization Processes

Me6TREN has been identified as a pivotal component in the living radical polymerization of methyl methacrylate, demonstrating its capacity to act both as a reducing agent and ligand, facilitating polymerization at ambient temperatures. The CuBr2/Me6TREN system exhibits high activity, enabling controlled polymerization with low polydispersity indices, which is crucial for the synthesis of polymers with precise molecular weights and structures (Yu et al., 2013). Additionally, in the context of aqueous single electron transfer living radical polymerization (SET-LRP), Me6TREN, when combined with copper bromide, facilitates rapid and controlled polymerization of acrylamides, underscoring its utility in synthesizing complex polymer architectures (Alsubaie et al., 2015).

Catalysis in Organic Reactions

Me6TREN's role extends to catalysis, particularly in the homogeneous partial oxidation of alkanes. Cobalt, nickel, and copper complexes with Me6TREN as a ligand have shown promise as catalysts for the partial oxidation of cyclohexane and adamantane, signifying its potential in enhancing the efficiency and selectivity of organic transformations (Tordin et al., 2013).

Biomedical Applications

In the biomedical field, Me6TREN has been explored for its ability to mobilize hematopoietic stem/progenitor cells (HSPCs), presenting a novel approach to enhance the efficacy of hematopoietic transplantation. Its superior mobilization capabilities compared to traditional agents like G-CSF or AMD3100 suggest its potential as a potent mobilizing agent (Zhang et al., 2014). Further, Me6TREN has been shown to promote angiogenesis by enhancing endothelial progenitor cell mobilization and recruitment, offering a promising therapeutic avenue for ischemic diseases (Chen et al., 2014).

properties

CAS RN

859322-03-5

Product Name

Me6TREN 4HCl

Molecular Formula

C12H34Cl4N4

Molecular Weight

376.23

IUPAC Name

Tris[2-(dimethylamino)ethyl]amine tetrahydrochloride

InChI

InChI=1S/C12H30N4.4ClH/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6;;;;/h7-12H2,1-6H3;4*1H

InChI Key

XWPUVAUNZAITDT-UHFFFAOYSA-N

SMILES

CN(CCN(CCN(C)C)CCN(C)C)C.[H]Cl.[H]Cl.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Me6TREN 4HCl;  Me6TREN Tetrahydrochloride;  Me6 4HCl;  Me 6 4HCl;  Me-6 4HCl;  Me6-TREN Tetrahydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Me6TREN 4HCl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Me6TREN 4HCl
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Me6TREN 4HCl
Reactant of Route 4
Me6TREN 4HCl
Reactant of Route 5
Me6TREN 4HCl
Reactant of Route 6
Me6TREN 4HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.